![molecular formula C18H17ClN2O3S B2411514 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865545-52-4](/img/structure/B2411514.png)

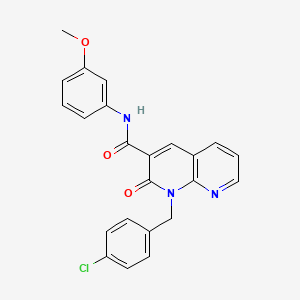

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of the related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is known . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .Physical And Chemical Properties Analysis

The related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

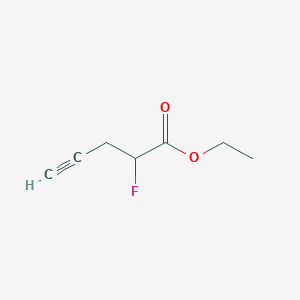

Ni-Catalyzed Cross-Electrophile Coupling of Alcohols

The compound has been employed in Ni-catalyzed cross-electrophile coupling reactions. Specifically, it serves as a precursor for the formation of Csp2–Csp3 bonds by coupling unactivated alcohols with aryl halides. Researchers have developed a strategy based on in situ halogenation and reductive coupling, allowing rapid transformation of alcohols to their bromide counterparts. Notably, this method is compatible with a wide range of structurally complex alcohols, eliminating the need for pre-preparation of alkyl halides. Additionally, the mild bromination process shows good selectivity, making it promising for functionalizing diols and polyols without extensive protecting/deprotecting steps .

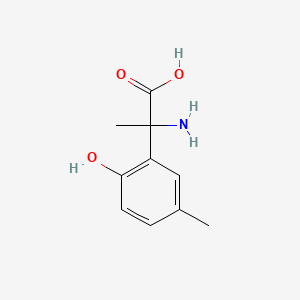

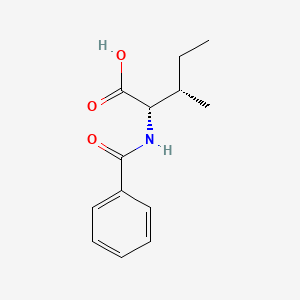

Chiral Intermediates for Drug Synthesis

The compound, as an optically pure ester, serves as a precursor for enantiopure intermediates. These intermediates are crucial for the synthesis of chiral drugs, including statins (cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors). Its role in drug synthesis underscores its importance in pharmaceutical research and development .

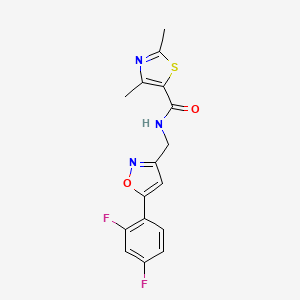

Synthesis of 2-Aryl Substituted Chromeno[3,4-b]pyrrol-4(3H)-ones

Researchers have utilized the compound as a precursor in the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. The reaction involves base-mediated reductive coupling of the compound with α-bromoacetophenone, followed by intramolecular cyclization. This synthetic pathway provides access to a series of structurally diverse chromeno[3,4-b]pyrrol-4(3H)-ones, which may have applications in medicinal chemistry and materials science .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-4-21-16-14(19)6-5-7-15(16)25-18(21)20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDDRLTPYVTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)